molecular formula C7H7BrClF3N2 B13588948 [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride

[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride

Cat. No.: B13588948
M. Wt: 291.49 g/mol
InChI Key: QGUBDAJUEIPMQA-UHFFFAOYSA-N
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Description

[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride is a chemical compound with the molecular formula C7H5BrF3N2HCl It is a derivative of hydrazine, characterized by the presence of bromine and trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride typically involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

3-Bromo-4-(trifluoromethyl)aniline+Hydrazine hydrate+HClThis compound\text{3-Bromo-4-(trifluoromethyl)aniline} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} 3-Bromo-4-(trifluoromethyl)aniline+Hydrazine hydrate+HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as a ligand in binding studies, helping to elucidate the structure and function of biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)phenylhydrazine
  • 3-Bromo-5-(trifluoromethyl)phenylhydrazine

Uniqueness

Compared to similar compounds, [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride exhibits unique reactivity due to the specific positioning of the bromine and trifluoromethyl groups. This positioning influences its chemical behavior, making it particularly useful in certain synthetic applications and research studies.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-6-3-4(13-12)1-2-5(6)7(9,10)11;/h1-3,13H,12H2;1H

InChI Key

QGUBDAJUEIPMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Br)C(F)(F)F.Cl

Origin of Product

United States

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